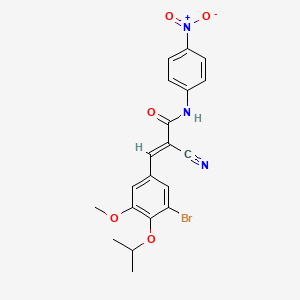![molecular formula C14H13ClN2O3S B4764912 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4764912.png)
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide
Descripción general
Descripción
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide, also known as CBS-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit promising pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to target multiple pathways involved in cancer progression. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival. 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in glucose metabolism, which can lead to a decrease in blood glucose levels. It also has anti-inflammatory properties and has been found to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide for lab experiments is its ease of synthesis and availability. It can be easily synthesized in large quantities and has a good shelf life. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies could explore its use in combination with other targeted therapies.
Another area of interest is its potential use in the treatment of other diseases such as diabetes and inflammation. Studies have shown that 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide has potential therapeutic applications in these areas, and further research could explore its efficacy and safety.
In conclusion, 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide is a promising compound with potential therapeutic applications in various diseases. Its ease of synthesis and availability make it a valuable tool for scientific research, and further studies could lead to the development of new therapies for cancer and other diseases.
Aplicaciones Científicas De Investigación
2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of cancer. Studies have shown that 2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide inhibits the growth of cancer cells and induces cell death through apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-7-5-10(6-8-11)9-21(19,20)17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPYJFXUTXRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorobenzyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B4764829.png)

![N-{2-[3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperidinyl]-2-oxoethyl}acetamide](/img/structure/B4764840.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4764847.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4764858.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-3-piperidinecarboxamide](/img/structure/B4764864.png)

![N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4764886.png)
![N-allyl-4-[(4-bromophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B4764889.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide](/img/structure/B4764893.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764894.png)
![[1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4764902.png)

![2-(3-fluorophenyl)-1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B4764917.png)